molecular formula C10H14BrN B1400101 [(5-Bromo-2-methylphenyl)methyl](ethyl)amine CAS No. 1520652-91-8

[(5-Bromo-2-methylphenyl)methyl](ethyl)amine

Cat. No. B1400101
CAS RN: 1520652-91-8
M. Wt: 228.13 g/mol
InChI Key: YYKWFQXTIJVBPO-UHFFFAOYSA-N
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Description

(5-Bromo-2-methylphenyl)methylamine is a chemical compound with the CAS Number: 1542061-65-3 . It has a molecular weight of 256.19 . This compound is typically stored at temperatures between 28°C .


Synthesis Analysis

While specific synthesis methods for (5-Bromo-2-methylphenyl)methylamine were not found, related compounds such as 2-Bromoethylamine hydrobromide can be used to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .


Molecular Structure Analysis

The molecular structure of (5-Bromo-2-methylphenyl)methylamine contains total 43 bond(s); 21 non-H bond(s), 12 multiple bond(s), 4 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .


Physical And Chemical Properties Analysis

(5-Bromo-2-methylphenyl)methylamine has a molecular weight of 256.19 . The compound is typically stored at temperatures between 28°C .

Scientific Research Applications

Phase Transfer Catalysis (PTC)

Compounds with a bromo-methylphenyl structure have been used in Phase Transfer Catalysis (PTC). For instance, 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles were used in the cyclopropanation process under PTC conditions . This process resulted in heavily substituted cyclopropane esters .

Suzuki Cross-Coupling Reactions

Suzuki cross-coupling reactions have been carried out using 5-bromo-2-methylpyridin-3-amine, a compound similar to the one . This reaction was used to synthesize a series of novel pyridine derivatives .

Quantum Mechanical Investigations

The novel pyridine derivatives synthesized through Suzuki cross-coupling reactions have been studied using Density Functional Theory (DFT). These studies help understand the possible reaction pathways and identify potential candidates as chiral dopants for liquid crystals .

Biological Activities

The pyridine derivatives synthesized through Suzuki cross-coupling reactions have also been studied for their biological activities. For instance, their anti-thrombolytic, biofilm inhibition, and haemolytic activities have been investigated .

Synthesis of Other Compounds

Compounds with a bromo-methylphenyl structure can be used as intermediates in the synthesis of other complex compounds. For example, 5-bromo-2-methoxyphenol, a compound with a similar structure, has been used in multi-step reactions to synthesize other compounds .

Safety And Hazards

The safety information for (5-Bromo-2-methylphenyl)methylamine indicates that it has an Acute Tox. 4 Oral - Aquatic Chronic 3 hazard classification . The compound should be handled with appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

N-[(5-bromo-2-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-12-7-9-6-10(11)5-4-8(9)2/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKWFQXTIJVBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Bromo-2-methylphenyl)methyl](ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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